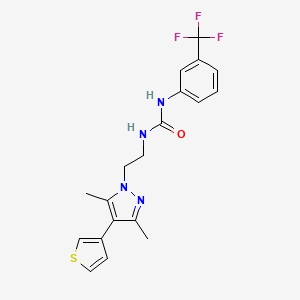

![molecular formula C16H11F3N4O2 B2560651 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1903290-22-1](/img/structure/B2560651.png)

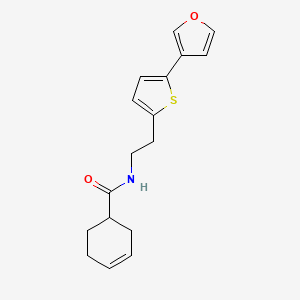

2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as GSK-3β inhibitor and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various cellular processes.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of fluorinated compounds, including derivatives similar to 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide. For instance, fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have shown significant antifungal and antibacterial activity against fungi and Gram-positive microorganisms, suggesting a potential pathway for the development of new antimicrobial agents (Carmellino et al., 1994).

Synthesis and Functionalization

The synthesis and functionalization of fluorinated compounds, including those related to 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide, are areas of active research due to their relevance in medicinal chemistry. A study reported the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source, highlighting the importance of fluorinated compounds in synthesis (Wang et al., 2009). Another study explored the nucleophilic vinylic substitution reaction of gem-difluoroenamides, resulting in the synthesis of fluorinated heterocycles, demonstrating the utility of fluorinated synthons in generating complex molecules (Meiresonne et al., 2015).

Novel Synthons and Chemical Reactivity

The exploration of novel fluorinated synthons and their reactivity has significant implications for the design of new drugs and materials. For example, the creation of anionically activated trifluoromethyl groups has opened new pathways for the synthesis of isoxazoles and triazines, compounds that can serve as key intermediates in the development of pharmaceuticals and agrochemicals (Strekowski et al., 1995).

Fluorinated Compounds as Anti-HIV and Anticancer Agents

Fluorine substitution on heterocyclic compounds, such as 1,2,4-triazinones, has been investigated for potential anti-HIV-1 and CDK2 inhibitory activities. Some fluorinated derivatives have shown very good anti-HIV activity and significant CDK2 inhibition, indicating their promise as dual-function agents for treating infectious diseases and cancer (Makki et al., 2014).

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2/c17-9-4-5-13-10(8-9)16(25)23(22-21-13)7-6-20-15(24)14-11(18)2-1-3-12(14)19/h1-5,8H,6-7H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVIIPDJGSHACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,13S,14S,24S)-3,9,19-Trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-3,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/no-structure.png)

![[2-(Methoxymethyl)phenyl]thiourea](/img/structure/B2560572.png)

![N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560575.png)

![2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide](/img/structure/B2560578.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)

![1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2560584.png)

![2-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560587.png)